![molecular formula C15H15N3O3 B2745673 2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448056-64-1](/img/structure/B2745673.png)
2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Description
The compound “2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a complex organic molecule that contains a pyrrolo[3,4-d]pyrimidine core structure. Pyrrolopyrimidines are a class of compounds that have been studied for their potential medicinal properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolopyrimidines can undergo various reactions depending on the functional groups present .Scientific Research Applications
Antitubercular Activity
The compound has been investigated for its potential as an antitubercular agent. In a study by Borate et al., several thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, were synthesized and screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Notably, some of these compounds demonstrated significant antimycobacterial activity, making them promising candidates for further development .
Pharmacokinetics and Formulation
Understanding the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is essential. Additionally, formulating it into an effective drug delivery system ensures optimal bioavailability.
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-12-3-2-4-13(5-12)21-9-15(19)18-7-11-6-16-10-17-14(11)8-18/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNKWIRNMCWYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone |
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